
2-Cefpodoxime Proxetil
Descripción general
Descripción
Cefpodoxime Proxetil is an orally administered third-generation cephalosporin antibiotic, functioning as a prodrug that is hydrolyzed to its active metabolite, cefpodoxime, in vivo. It exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Structurally, it features a β-lactam ring, an aminothiazole group, and a dihydrothiazine ring, which confer stability against β-lactamases and enhance binding to penicillin-binding proteins (PBPs) . Its poor aqueous solubility (400 µg/mL) and low bioavailability necessitate advanced formulation strategies, such as microparticles or inclusion complexes, to improve dissolution and absorption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Cefpodoxime Proxetil involves the esterification of cefpodoxime acid. Typically, cefpodoxime acid is dissolved in solvents like N,N-dimethyl acetamide, N,N-dimethyl formamide, or dimethyl sulphoxide, with N,N-dimethyl acetamide being preferred. The reaction conditions involve maintaining a specific temperature and using appropriate catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often employs the extrusion-spheronization technique. This method involves the preparation of sustained-release pellets using release retardants like HPMCK100M, Eudragit RSPO, and KollidonSR. Immediate-release pellets are designed using varying concentrations of super disintegrating agents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cefpodoxime Proxetil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as a pharmaceutical compound .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The primary product formed from these reactions is cefpodoxime, the active metabolite of this compound. Other degradation products may form under stress conditions, but these are typically well-resolved from the standard drug peaks .
Aplicaciones Científicas De Investigación
2-Cefpodoxime Proxetil has a wide range of scientific research applications:
Chemistry: It is used in the development of stability-indicating methods and analytical techniques.
Biology: The compound is studied for its antibacterial properties and interactions with various bacterial strains.
Mecanismo De Acción
2-Cefpodoxime Proxetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Physicochemical Properties
Cefpodoxime Proxetil’s physicochemical challenges are shared with other cephalosporins but are more pronounced due to its hydrophobic nature. For instance:
Cefpodoxime Proxetil’s solubility limitations necessitate formulations like urea inclusion complexes or PEG solid dispersions to achieve therapeutic efficacy, whereas cefaclor and cefuroxime axetil require fewer interventions .
Pharmacokinetics
Cefpodoxime Proxetil’s pharmacokinetics are favorable compared to older cephalosporins:
- Half-life : 2.4–3.0 hours (permits twice-daily dosing) .
- Protein Binding : 20–30%, lower than cefuroxime axetil (33–50%) .
- Excretion : Primarily renal, similar to cefaclor but with a broader tissue penetration .
Clinical Efficacy
Respiratory Infections :
- In adults with acute sinusitis, Cefpodoxime Proxetil achieved 84% clinical cure vs. 68% for cefaclor (p=0.01) .
- For pediatric pneumonia, its efficacy (93–95%) matched cefuroxime axetil and amoxicillin/clavulanic acid .
Skin/Soft Tissue Infections :
Urinary Tract Infections :
Formulation Strategies
Cefpodoxime Proxetil’s reliance on advanced formulations highlights its intrinsic solubility challenges compared to peers .
Actividad Biológica
2-Cefpodoxime proxetil is an oral third-generation cephalosporin antibiotic, primarily used to treat a variety of bacterial infections. As a prodrug, it is converted in the body to its active form, cefpodoxime, which exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.
Cefpodoxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), particularly PBP 3, which are crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls. This inhibition leads to cell lysis and death, particularly in bacteria that are susceptible to beta-lactam antibiotics. Notably, cefpodoxime is stable against many plasmid-mediated beta-lactamases, making it effective against organisms that have developed resistance to other beta-lactams .
Antibacterial Spectrum
Cefpodoxime displays potent activity against a wide range of pathogens:
- Gram-positive bacteria : Effective against Streptococcus pneumoniae, pyogenic streptococci (Lancefield groups A, C, and G), and Staphylococcus aureus (methicillin-susceptible strains).
- Gram-negative bacteria : Active against Enterobacteriaceae, Haemophilus influenzae (including beta-lactamase producers), and Branhamella catarrhalis. However, it shows variable activity against Acinetobacter spp. and is ineffective against Enterococcus spp. .
Pharmacokinetics
The pharmacokinetic profile of cefpodoxime proxetil indicates its absorption and distribution characteristics:
- Absorption : Approximately 50% of an oral dose is absorbed when administered on an empty stomach. The prodrug is de-esterified in the intestinal mucosa to release cefpodoxime.
- Half-life : The elimination half-life ranges from 1.9 to 3.7 hours, allowing for twice-daily dosing.
- Protein binding : Cefpodoxime binds to serum proteins at a rate of 22% to 33% .
Clinical Efficacy
Cefpodoxime proxetil has been shown to be effective in treating various infections:
- Respiratory tract infections : Comparable efficacy to parenteral ceftriaxone in treating bronchopneumonia.
- Urinary tract infections : Demonstrated effectiveness against common uropathogens.
- Skin and soft tissue infections : Effective for both adult and pediatric patients.
In comparative studies, cefpodoxime was found to be as effective as multiple daily doses of other antibiotics like amoxicillin and phenoxymethylpenicillin for treating pharyngotonsillitis and other infections .
Case Studies
A review of clinical trials highlights several key findings:
- Efficacy in Gonorrhea Treatment : A single oral dose of cefpodoxime was as efficacious as ceftriaxone in treating uncomplicated anogenital gonococcal infections.
- Comparative Trials : In one study involving patients with respiratory infections, cefpodoxime administered twice daily was found equally effective as a thrice-daily regimen of amoxicillin with clavulanate .
Summary Table of Antibacterial Activity
Bacteria Type | Specific Organisms | MIC (mg/L) |
---|---|---|
Gram-positive | Streptococcus pneumoniae | <0.06 |
Staphylococcus aureus | Variable | |
Gram-negative | Enterobacteriaceae | <1 |
Haemophilus influenzae | <1 | |
Branhamella catarrhalis | <2 |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying cefpodoxime proxetil and its degradation products in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with method optimization involving parameters such as mobile phase composition (e.g., methanol:phosphate buffer pH 4.0 at 65:35), column type (e.g., Phenomenex ODS), and detection wavelength (252 nm). Validation includes linearity (5–100 µg/mL), precision (%RSD <2%), and robustness testing under varied flow rates and pH . Stability-indicating methods must resolve degradation products (e.g., cefpodoxime acid) from the parent compound, with resolution factors >2 for isomer separation .
Q. How do pharmacopeial standards (e.g., USP, ICH) guide quality control of cefpodoxime proxetil?
- Methodological Answer : Pharmacopeial protocols specify chromatographic conditions (e.g., column: C18, detection: UV 254 nm) and acceptance criteria for impurities (e.g., total impurities ≤6.0%). System suitability tests ensure reproducibility (theoretical plates >2000, tailing factor <2). Sample preparation involves dissolving in methanol or phosphate buffer, followed by filtration and injection .
Q. What formulation parameters are critical for optimizing cefpodoxime proxetil suspensions?
- Methodological Answer : Key parameters include sedimentation volume (>0.9 mL/mL), redispersibility (≤3 inversions), and dissolution rate (>85% in 30 min). Factorial designs (e.g., 3³ factorial) optimize excipient ratios (e.g., disintegrants, binders) and granulation conditions (temperature, premixing time). Stability is assessed under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can Analytical Quality by Design (AQbD) principles be applied to impurity profiling of cefpodoxime proxetil?
- Methodological Answer : AQbD involves defining an Analytical Target Profile (ATP: e.g., resolution >1.5 between impurities), identifying Critical Method Attributes (CMAs: pH, flow rate), and conducting risk assessment (e.g., Ishikawa diagrams). Central Composite Design (CCD) optimizes variables (e.g., mobile phase ratio, column temperature) to ensure robustness. Validation includes forced degradation studies (acid/alkali hydrolysis, oxidative stress) .
Q. How do pharmacokinetic factors influence the design of bioavailability studies for cefpodoxime proxetil?
- Methodological Answer : Bioavailability studies require plasma sample analysis via validated HPLC or LC-MS/MS methods (LOD: 53 ng/mL, LOQ: 160 ng/mL). Key parameters include Cmax (1.5–2.5 µg/mL), Tmax (2–3 hrs), and AUC (24–30 µg·hr/mL). Food effects (high-fat meals delay absorption by 1 hr) and pediatric dosing adjustments (4–8 mg/kg/day) must be considered .
Q. What experimental strategies resolve contradictions in clinical efficacy data for cefpodoxime proxetil versus comparators (e.g., cefixime)?
- Methodological Answer : Meta-analyses of controlled trials (n=285) should stratify by infection type (e.g., urinary tract vs. otitis media) and resistance patterns (e.g., β-lactamase prevalence). For example, cefpodoxime shows comparable cure rates (82%) to cefixime in uncomplicated cystitis but lower efficacy in regions with high ESBL-producing pathogens. Confounding factors (e.g., adherence, dosing intervals) require sensitivity analysis .
Q. How are stability-indicating methods validated for cefpodoxime proxetil under stress conditions?
- Methodological Answer : Stress testing includes acid (0.1N HCl, 80°C), alkali (0.1N NaOH, 80°C), oxidative (3% H₂O₂), and photolytic (UV 254 nm) degradation. Degradation products are identified via LC-MS and compared to reference standards. Method validation requires specificity (no co-elution), accuracy (recovery 98–102%), and precision (inter-day %RSD <2%) .
Propiedades
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGUTKULXVYHIJ-FJWTYUKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339528-86-8 | |
Record name | delta-2-Cefpodoxime proxetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELTA-2-CEFPODOXIME PROXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.